2-(4-Benzylpiperazino)-1,3-thiazole-5-carbaldehyde
Overview
Description
The study of thiazole derivatives, including compounds like "2-(4-Benzylpiperazino)-1,3-thiazole-5-carbaldehyde," is significant due to their diverse chemical properties and potential applications in various fields, such as material science and pharmaceuticals. Thiazole and its derivatives are known for their versatility in chemical reactions and the ability to form complex molecular structures.
Synthesis Analysis
Synthesis of thiazole derivatives often involves cyclization reactions and the use of specific reagents to introduce various functional groups. For example, the synthesis of 2-acetylfuro[2,3-a]carbazoles and benzo[1,2-b]-1,4-thiazepino[2,3-a]carbazoles involves treatment with chloroacetone and o-aminothiophenol, respectively, starting from 1-hydroxycarbazole-2-carbaldehydes (Sangeetha & Prasad, 2006).
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by intermolecular interactions that stabilize the crystal structure, as seen in the study of 2-(4-fluoro-benzyl)-6-phenyl-imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde, which crystallizes in the monoclinic space group with specific cell parameters (Banu et al., 2010).
Chemical Reactions and Properties
Thiazole derivatives undergo various chemical reactions, including the Cornforth rearrangement and reversible formation of isomeric thiadiazoles in specific solvents, highlighting their reactive versatility (Prokhorova et al., 2010).
Scientific Research Applications
Antimicrobial Agents Synthesis A significant application of 2-(4-Benzylpiperazino)-1,3-thiazole-5-carbaldehyde and its derivatives is in the synthesis of antimicrobial agents. Patel and Park (2015) discuss the creation of piperazine-based 2-benzothiazolylimino-4-thiazolidinones, which show potential as antimicrobial agents against various bacteria and fungi, with minimal inhibitory concentrations as low as 4-8 µg/mL (Patel & Park, 2015).
Anticancer and Antiviral Research Another application is in anticancer and antiviral research. Lozynskyi et al. (2016) synthesized novel thiopyrano[2,3-d]thiazole-6-carbaldehydes and evaluated their anticancer and antiviral activities, identifying compounds with significant activity against leukemia, Epstein-Barr Virus, and Hepatitis C Virus (Lozynskyi et al., 2016).
Analgesic and Anti-inflammatory Studies Compounds derived from this chemical also exhibit analgesic and anti-inflammatory properties. Abdel-Wahab et al. (2012) synthesized new thiazole and pyrazoline heterocycles showing both analgesic and anti-inflammatory activities (Abdel-Wahab et al., 2012).
Antioxidant Properties Investigation into the antioxidant properties of derivatives of this compound is another area of research. For instance, Nikhila et al. (2020) explored benzo[4, 5]imidazo[2, 1-b]thiazole derivatives, demonstrating significant inhibition of oxidative processes (Nikhila et al., 2020).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-benzylpiperidine, have been found to act as monoamine releasing agents with selectivity for releasing dopamine versus serotonin .
Mode of Action
Based on the action of structurally similar compounds, it may interact with its targets to modulate neurotransmitter release .
Biochemical Pathways
Related compounds have been found to influence pathways involving neurotransmitters such as dopamine and serotonin .
Result of Action
Related compounds have been found to modulate neurotransmitter release, which can have various effects on cellular function .
Biochemical Analysis
Biochemical Properties
2-(4-Benzylpiperazino)-1,3-thiazole-5-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with oxidoreductase enzymes, which are involved in redox reactions . The nature of these interactions often involves binding to the active site of the enzyme, thereby influencing its activity. Additionally, this compound can form complexes with proteins, affecting their stability and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis . Furthermore, this compound can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity . For instance, it has been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its effectiveness . In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to long-term changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as anti-inflammatory and analgesic properties . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where a certain dosage is required to elicit a significant biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular energy balance and biosynthetic processes . The compound’s metabolism often involves oxidation and reduction reactions, which are catalyzed by specific enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it can localize to various compartments, where it exerts its effects . The distribution of this compound can also influence its accumulation and potential toxicity .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy production . The localization of this compound can also determine its interactions with other biomolecules and its overall biological effects .
properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c19-12-14-10-16-15(20-14)18-8-6-17(7-9-18)11-13-4-2-1-3-5-13/h1-5,10,12H,6-9,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICEJWPVGLIEGTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=C(S3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363055 | |
Record name | 2-(4-benzylpiperazino)-1,3-thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24819014 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
303987-22-6 | |
Record name | 2-(4-benzylpiperazino)-1,3-thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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